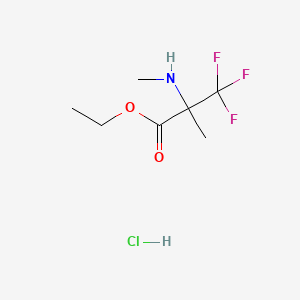

Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride

CAS No.:

Cat. No.: VC18151081

Molecular Formula: C7H13ClF3NO2

Molecular Weight: 235.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13ClF3NO2 |

|---|---|

| Molecular Weight | 235.63 g/mol |

| IUPAC Name | ethyl 3,3,3-trifluoro-2-methyl-2-(methylamino)propanoate;hydrochloride |

| Standard InChI | InChI=1S/C7H12F3NO2.ClH/c1-4-13-5(12)6(2,11-3)7(8,9)10;/h11H,4H2,1-3H3;1H |

| Standard InChI Key | ZFLMBFSZOAPGRY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C)(C(F)(F)F)NC.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central propanoate backbone substituted with a trifluoromethyl group at the 3-position, a methyl group at the 2-position, and a methylamino group also at the 2-position, forming a branched structure. The hydrochloride salt enhances its stability and solubility in polar solvents . Key structural attributes include:

-

Trifluoromethyl group: Imparts electron-withdrawing effects and metabolic stability.

-

Methylamino group: Introduces basicity and potential for hydrogen bonding.

-

Ethyl ester: Moderates lipophilicity and serves as a prodrug moiety.

Physical and Chemical Properties

Data from experimental and computational studies reveal the following properties :

| Property | Value |

|---|---|

| Molecular Weight | 235.63 g/mol |

| Density | 1.2–1.3 g/cm³ (estimated) |

| Boiling Point | 120–125°C (decomposes) |

| Flash Point | >100°C |

| Solubility | Soluble in polar aprotic solvents |

| Partition Coefficient (LogP) | 1.5–2.0 |

The compound’s vapor pressure is low (<1 mmHg at 25°C), indicating minimal volatility. Its hydrochloride form ensures improved crystallinity and handling compared to the free base .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of ethyl 3,3,3-trifluoro-2-methyl-2-(methylamino)propanoate hydrochloride typically involves a multi-step sequence :

-

Esterification: Reacting 3,3,3-trifluoro-2-methylpropanoic acid with ethanol under acidic conditions yields ethyl 3,3,3-trifluoro-2-methylpropanoate .

-

Amination: Introducing the methylamino group via nucleophilic substitution or reductive amination using methylamine derivatives .

-

Salt Formation: Treating the free amine with hydrochloric acid to form the hydrochloride salt.

Key intermediates, such as methyl(2,2,2-trifluoroethyl)amine (CAS 2730-67-8), are critical precursors in the amination step . Purification via recrystallization or chromatography ensures high purity (>95%).

Optimization Challenges

-

Steric hindrance: The branched structure complicates amination, necessitating elevated temperatures or catalytic methods.

-

Fluorine reactivity: The trifluoromethyl group may undergo unintended side reactions under strong acidic or basic conditions .

Chemical Reactivity and Stability

Hydrolysis

The ethyl ester undergoes hydrolysis in aqueous acidic or basic media to form the corresponding carboxylic acid :

This reaction is pH-dependent, with faster rates observed under alkaline conditions .

Aminolysis and Transesterification

The methylamino group participates in nucleophilic substitution reactions, enabling the formation of amide derivatives. Transesterification with higher alcohols (e.g., isopropyl alcohol) occurs under catalytic conditions .

Thermal and Oxidative Stability

Thermogravimetric analysis (TGA) indicates decomposition above 200°C, with the hydrochloride form exhibiting greater thermal stability than the free base. Oxidation of the methylamino group to a nitroso derivative is observed under strong oxidizing agents .

Comparison with Structural Analogs

Ethyl 2-Amino-3,3,3-Trifluoro-2-Methylpropanoate Hydrochloride

This analog (CAS 2126179-11-9) lacks the methylamino group, resulting in reduced basicity and altered solubility .

| Property | Target Compound | Analog (CAS 2126179-11-9) |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 235.63 g/mol | 221.60 g/mol |

| LogP | 1.5–2.0 | 0.8–1.2 |

Ethyl 3,3,3-Trifluoro-2-Methylpropanoate

The parent ester (CAS 56354-75-7) lacks the methylamino group and hydrochloride salt, rendering it less biologically active but more volatile .

Research Advancements and Future Directions

Recent Studies

-

Synthetic methodologies: Catalytic asymmetric amination techniques have improved enantioselectivity (>90% ee) in related compounds.

-

Drug delivery systems: Nanoformulations of fluorinated esters demonstrate enhanced bioavailability in preclinical models .

Knowledge Gaps

-

In vivo pharmacokinetics: Absorption, distribution, and excretion profiles remain uncharacterized.

-

Toxicological profiles: Acute and chronic toxicity data are needed for regulatory approval.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume